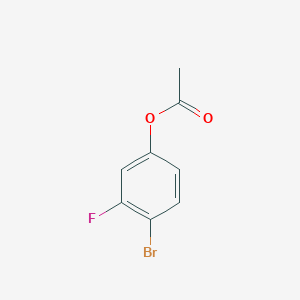

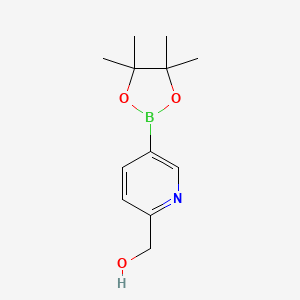

![molecular formula C15H14OS2 B1508729 Bis[4-(sulfanylmethyl)phenyl]methanone CAS No. 58931-68-3](/img/structure/B1508729.png)

Bis[4-(sulfanylmethyl)phenyl]methanone

Übersicht

Beschreibung

Bis[4-(sulfanylmethyl)phenyl]methanone, also known as BSM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BSM has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs.

Wissenschaftliche Forschungsanwendungen

Application in Organic Light Emitting Diodes (OLEDs)

Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz), a compound similar in structure to Bis[4-(sulfanylmethyl)phenyl]methanone, has been studied for its application in OLEDs. Research revealed that BPBCz can behave as a high-efficiency thermally activated delayed fluorescent (TADF) emitter, exhibiting blue emission color with high quantum efficiencies. This makes it a promising candidate for use in blue TADF devices in OLED technology (Kim, Choi, & Lee, 2016).

Synthesis and Characterization

Compounds structurally related to Bis[4-(sulfanylmethyl)phenyl]methanone have been synthesized and characterized in various studies. For example, novel synthesis methods have been developed for derivatives of methanone, including spectral characterization and theoretical calculations. These developments are essential for understanding the physical properties and potential applications of these compounds (Enbaraj et al., 2021).

Antifungal and Antibacterial Properties

Research has shown that derivatives of bis(phenyl)methanone possess significant antifungal and antibacterial properties. These properties have been evaluated through various bioassays, indicating potential applications in medical and pharmaceutical fields (Jalbout et al., 2006).

Application in Memory Devices

A novel compound, bis(phenyl)methanone, was synthesized and utilized to produce hyperbranched polyamic acids, which were then used to create ferrocene-terminated hyperbranched polyimide (HBPI-Fc). This material demonstrated superior solubility, excellent thermal stability, and significant potential in memory devices due to its bistable electrical conductivity switching characteristics (Tan et al., 2017).

Antioxidant Properties

Bis(phenyl)methanone derivatives have also been studied for their antioxidant properties. For instance, the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, were investigated, demonstrating significant effectiveness in various in vitro assays (Balaydın et al., 2010).

Crystal Structure Analysis

Studies on crystal structures of bis(phenyl)methanone derivatives have been conducted to better understand their molecular arrangements and intermolecular interactions. These analyses are critical for the development of materials with specific properties (Wang et al., 2017).

Impact of Impurity on Phase Behavior

Research has demonstrated that impurities can drastically affect the thermal behavior of bis(phenyl)methanone compounds, highlighting the importance of purity in the development of materials with consistent and predictable properties (Saito, Huzisawa, & Ikemoto, 1998).

Eigenschaften

IUPAC Name |

bis[4-(sulfanylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,17-18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIMUHXYWOYQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)C(=O)C2=CC=C(C=C2)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726889 | |

| Record name | Bis[4-(sulfanylmethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[4-(sulfanylmethyl)phenyl]methanone | |

CAS RN |

58931-68-3 | |

| Record name | Bis[4-(sulfanylmethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

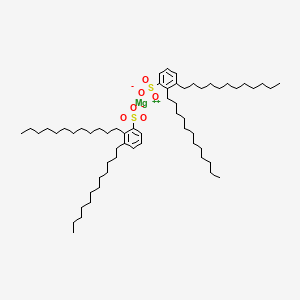

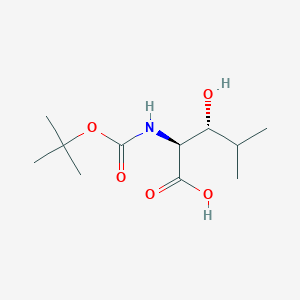

![4-[(Methylsulfonyl)amino]-L-phenylalanine](/img/structure/B1508649.png)

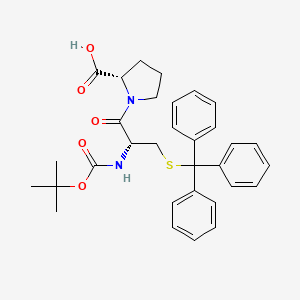

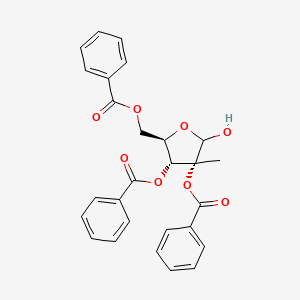

![18-[[[(R)-[5-Vinyl-1-azabicyclo[2.2.2]octane-2-yl](6-methoxyquinoline-4-yl)methyl]amino](thiocarbonyl)amino]abieta-8,11,13-triene](/img/structure/B1508653.png)

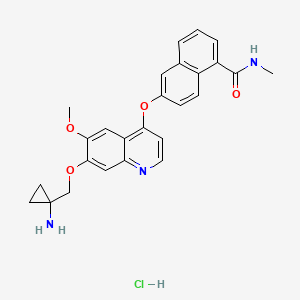

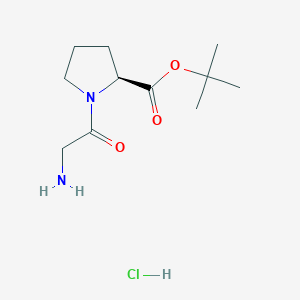

![{4-[{4-[Bis(2-hydroxyethyl)amino]phenyl}(cyano)methylidene]-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene}propanedinitrile](/img/structure/B1508662.png)

![Methyl 2-[(3S)-3-[3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate monohydrate](/img/structure/B1508663.png)

![Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane](/img/structure/B1508664.png)

![2-(Methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline](/img/structure/B1508673.png)